2,7-Anthracenedisulfonic acid
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Overview
Description
2,7-Anthracenedisulfonic acid, also known as anthraquinone-2,7-disulfonic acid, is a derivative of anthraquinone. This compound is characterized by the presence of two sulfonic acid groups attached to the anthracene ring at the 2 and 7 positions. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-anthracenedisulfonic acid typically involves the sulfonation of anthraquinone. This process can be carried out using fuming sulfuric acid (oleum) as the sulfonating agent. The reaction is conducted at elevated temperatures to ensure complete sulfonation of the anthraquinone molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,7-Anthracenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives .
Scientific Research Applications
2,7-Anthracenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent for biological samples.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,7-anthracenedisulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1,5-Anthracenedisulfonic acid
- 1,8-Anthracenedisulfonic acid
- 2,6-Anthracenedisulfonic acid
Comparison: 2,7-Anthracenedisulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which influences its chemical reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications based on the position of the functional groups .
Properties
CAS No. |
61736-96-7 |
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Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)13-3-1-9-5-10-2-4-14(22(18,19)20)8-12(10)6-11(9)7-13/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
HEXXIOVKLVIJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C21)S(=O)(=O)O |
Origin of Product |
United States |
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